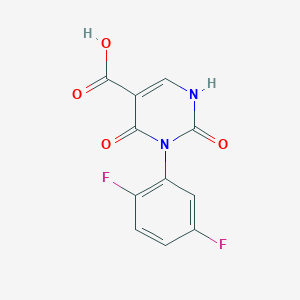

3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1017082-18-6) is a fluorinated tetrahydropyrimidine derivative. This compound features a 2,5-difluorophenyl substituent at position 3 and a carboxylic acid group at position 5 of the pyrimidine ring. Notably, it was listed as a discontinued product in 2025, though specific reasons for discontinuation (e.g., synthesis challenges, efficacy, or safety concerns) remain undisclosed .

The fluorine atoms on the phenyl ring likely enhance metabolic stability and influence binding interactions due to their electronegativity and small atomic radius.

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O4/c12-5-1-2-7(13)8(3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDMVLQGXVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C(=O)C(=CNC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of 2,5-difluorobenzaldehyde with urea and malonic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyrimidone structure with a six-membered pyrimidine ring and a fused four-membered ring. The presence of a carboxylic acid group at position 5 and a difluorophenyl group at position 3 enhances its reactivity and biological interactions. These structural properties are pivotal for its applications in drug development.

DPP-4 Inhibition

One of the primary applications of this compound is its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus as they prolong the action of incretin hormones, which stimulate insulin release and reduce glucagon levels.

- Synthesis and Activity : The synthesis involves multiple steps to form the tetrahydropyrimidine ring and introduce the difluorophenyl group. Enzyme assays have shown that this compound exhibits significant inhibitory activity against DPP-4, with promising IC50 values indicating its potency .

- Therapeutic Potential : The compound shows potential not only as a monotherapy but also in combination therapies with other hypoglycemic agents, which could lead to more effective treatment regimens for diabetes .

Antiviral Properties

Research indicates that the structural similarity of this compound to known antiviral agents suggests potential efficacy against various viral infections. Its mechanism may involve modulation of viral replication processes or enhancement of host immune responses .

Organic Synthesis Applications

The unique structure of 3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid allows it to serve as an important intermediate in organic synthesis.

Synthesis of Related Compounds

The compound can be utilized as a building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with enhanced properties .

Optimization of Production Processes

Research into optimizing the synthetic routes for this compound has led to improved yields and reduced environmental impact during production. Process simulation software has been used to analyze parameters such as reaction time and temperature .

Biological Interaction Studies

Studies focusing on the interactions between 3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and various biological targets indicate significant binding affinities. These interactions can modulate biological activities through their effects on target proteins .

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Effects on Bioactivity

- Fluorine vs. In contrast, the methoxy-substituted analog () lacks reported activity, likely due to reduced electronegativity and steric bulk.

- Di- vs.

Physicochemical Properties

- Molar Mass and Solubility: The isopropyl-substituted analog (292.27 g/mol) has higher hydrophobicity than the parent compound (278.18 g/mol), which may reduce aqueous solubility.

Biological Activity

3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a carboxylic acid group at position 5 and a difluorophenyl substituent at position 3. Its molecular formula is with a molecular weight of 281.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- DPP-4 Inhibition : It has been investigated for its potential as a DPP-4 inhibitor, which is crucial in the management of type 2 diabetes. The compound demonstrates significant inhibitory activity with IC50 values indicating its potency against the DPP-4 enzyme.

- Antiviral Properties : Its structural similarity to known antiviral agents suggests potential efficacy against viral infections. Preliminary studies have indicated that it may inhibit viral replication through various mechanisms.

- Agricultural Applications : The compound is also being explored for use in pesticide formulations due to its enhanced efficacy and longevity in controlling pests.

Synthesis Methods

The synthesis of 3-(2,5-difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves several key steps:

- Formation of the Tetrahydropyrimidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluorophenyl Group : This step often involves using fluorinated reagents to ensure the incorporation of fluorine atoms into the phenyl ring.

- Carboxylic Acid Functionalization : The carboxylic acid group is introduced at position 5 through hydrolysis or other functionalization methods.

The optimization of these synthetic routes can lead to improved yields and reduced environmental impact during production.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

| Study Focus | Methodology | Findings |

|---|---|---|

| DPP-4 Inhibition | Enzyme assays | Demonstrated significant inhibitory activity with promising IC50 values. |

| Antiviral Activity | Cell-based assays | Showed potential in reducing viral load in infected cells. |

| Agricultural Efficacy | Field trials | Enhanced pest control and increased crop yield observed with formulations including the compound. |

Interaction Studies

Interaction studies have revealed that 3-(2,5-difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid binds effectively to various biological targets. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,5-difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid?

The compound can be synthesized via modified Biginelli reactions, leveraging urea derivatives, β-ketoesters, and substituted aldehydes under acidic conditions. For example, ethyl 4-substituted dihydropyrimidines are synthesized using trifluoroacetic acid as a catalyst, followed by hydrolysis to yield the carboxylic acid moiety . Reaction monitoring via HPLC or LC-MS is critical to optimize regioselectivity and minimize byproducts like thiouracil derivatives .

Q. How is the crystal structure of this compound resolved, and what are the key bond parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Analogous pyrimidine derivatives exhibit monoclinic systems (e.g., space group P2₁/c) with bond lengths such as C=O (1.21–1.23 Å) and C–F (1.34–1.37 Å). Torsional angles (e.g., C2–C1–C6–C7 ≈ 177.6°) highlight planarity in the pyrimidine ring, while fluorine substitution induces slight distortions in dihedral angles .

Q. What spectroscopic techniques are used for characterization, and how are data conflicts resolved?

- NMR : NMR is critical for resolving fluorine environments (e.g., δ ≈ -110 to -120 ppm for ortho/para-F). NMR detects tautomeric forms (e.g., keto-enol equilibrium) via downfield NH protons (δ 10–12 ppm).

- IR : Strong absorptions at ~1700 cm (C=O) and ~1650 cm (C=C). Discrepancies between calculated and observed spectra are addressed via computational DFT studies (e.g., B3LYP/6-31G**) to validate electronic transitions .

Advanced Research Questions

Q. How do the electronic effects of 2,5-difluorophenyl substituents influence the compound’s reactivity in nucleophilic substitutions?

Fluorine’s electron-withdrawing nature increases the electrophilicity of the pyrimidine ring at C5. Density Functional Theory (DFT) studies on analogs reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing reactivity toward nucleophiles like amines or thiols. The para-F substituent stabilizes intermediates via resonance, while ortho-F sterically hinders certain pathways .

Q. What strategies resolve contradictions in biological activity data across similar dihydropyrimidine derivatives?

Bioactivity discrepancies (e.g., antibacterial vs. inactive) are analyzed via:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., CF₃ vs. COOH groups) on membrane permeability .

- Crystallographic Data : Correlating hydrogen-bonding motifs (e.g., N–H···O=C interactions) with target binding .

- Metabolic Stability Assays : LC-MS/MS profiling to identify degradation products that alter activity .

Q. How is regioselectivity controlled during functionalization of the pyrimidine ring?

Regioselectivity is governed by:

Q. What computational methods validate the tautomeric stability of this compound?

Q. Table 1: Key Crystallographic Parameters for Analogous Dihydropyrimidines

| Parameter | Value (Analog) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 12.6876 Å, β = 114.4° | |

| C–F bond length | 1.34–1.37 Å | |

| Torsional angle (C2–C1–C6) | 177.6° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.